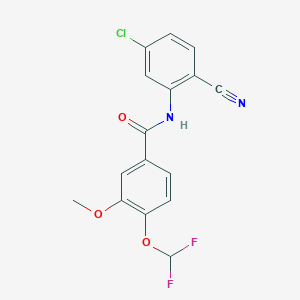![molecular formula C22H19FN2O8S B10949764 3-[(Acetyloxy)methyl]-7-[({5-[(4-fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949764.png)
3-[(Acetyloxy)methyl]-7-[({5-[(4-fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo structures . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is one such method . This approach allows for the efficient production of the bicyclic core, which can then be derivatized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic core.
Major Products Formed
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
2-azabicyclo[2.2.1]heptanes: These compounds are synthesized using similar methods and have comparable properties.
Uniqueness
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific functional groups and the presence of a fluorophenoxy moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19FN2O8S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O8S/c1-11(26)31-8-12-10-34-21-17(20(28)25(21)18(12)22(29)30)24-19(27)16-7-6-15(33-16)9-32-14-4-2-13(23)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,24,27)(H,29,30) |
InChI Key |
OWPCICTXXRENQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10949685.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B10949692.png)
![4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10949695.png)
![(3E)-N-(2,4-dimethylphenyl)-3-[2-(2-methyl-3-phenylpropanoyl)hydrazinylidene]butanamide](/img/structure/B10949703.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10949709.png)
![{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10949718.png)

![N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide](/img/structure/B10949724.png)

![2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949736.png)
![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10949740.png)
![{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B10949747.png)
![3,6-dichloro-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B10949750.png)
![ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949757.png)
